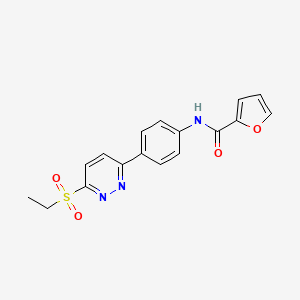

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-2-25(22,23)16-10-9-14(19-20-16)12-5-7-13(8-6-12)18-17(21)15-4-3-11-24-15/h3-11H,2H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQYDLIAKHHPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on current literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine moiety and subsequent coupling with furan derivatives. The compound can be characterized using techniques such as FTIR, NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research has shown that this compound inhibits cell proliferation in glioma cells through mechanisms that may involve apoptosis and cell cycle arrest at the G2/M phase. The compound's IC50 values suggest potent activity comparable to established anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 5.0 | Induction of apoptosis, G2/M arrest |

| Breast Cancer | 7.5 | Inhibition of proliferation |

| Lung Cancer | 6.0 | Apoptosis via caspase activation |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies have demonstrated that it can significantly reduce pro-inflammatory cytokine levels in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.

| Model | Dose (mg/kg) | Effect on Cytokines |

|---|---|---|

| Rat Adjuvant Arthritis | 10 | Decreased IL-1β and TNF-α levels |

| Mouse Carrageenan Model | 5 | Reduced swelling and pain response |

Case Studies

- Case Study on Glioma : A study involving this compound demonstrated a reduction in tumor size in xenograft models. The treatment led to a significant decrease in Ki67 expression, indicating reduced cell proliferation.

- Inflammation Model : In a carrageenan-induced paw edema model in mice, administration of the compound resulted in a marked reduction in paw swelling compared to control groups. Histological analysis revealed decreased leukocyte infiltration, supporting its anti-inflammatory effects.

Research Findings

Recent pharmacological evaluations have highlighted the compound's low cytotoxicity towards normal cells while exhibiting potent activity against cancerous cells. This selectivity is crucial for developing safer therapeutic options.

Mechanistic Insights

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of signaling pathways associated with cancer cell survival.

- Modulation of inflammatory pathways , potentially through inhibition of NF-kB signaling.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural differences and molecular data for the target compound and its analogs:

Pharmacological and Physicochemical Differences

- Target Compound : The ethylsulfonyl group (-SO₂C₂H₅) likely improves aqueous solubility and metabolic stability compared to thioether-containing analogs (e.g., ), which are susceptible to oxidative degradation . The para-substituted phenyl group may enhance rigidity and target binding affinity.

- Furopyridine Derivatives (–3) : Fluorophenyl and pyrimidine cyclopropane substituents suggest optimized interactions with hydrophobic pockets in kinase targets, as seen in similar kinase inhibitors .

- Pyridine Core (): The pyrrolidine and cyano groups may enhance solubility and electronic interactions, respectively, but the pyridine core diverges from the pyridazine scaffold, altering target selectivity .

Research Findings and Implications

- Thioether Analog () : The thioether group’s liability to oxidation may limit its utility in vivo, though fluorophenyl substitution could compensate by enhancing target affinity .

- Furopyridine Derivatives (–3) : Fluorophenyl and heterocyclic substituents (e.g., pyrimidine) in these compounds correlate with improved kinase inhibition profiles in published studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.